molecular formula C25H27ClN6O3 B611997 N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide CAS No. 1213269-23-8

N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide

Katalognummer B611997
CAS-Nummer: 1213269-23-8
Molekulargewicht: 494.97
InChI-Schlüssel: ITTRLTNMFYIYPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a 2,4-substituted pyrimidine and is known to be a covalent Janus Kinase 3 (JAK3) inhibitor . It has a molecular formula of C25H27ClN6O3 .


Molecular Structure Analysis

The crystal structure of the JAK3 kinase domain covalently bound to this compound has been determined using X-ray diffraction . The resolution of the structure is 2.9 Å .


Chemical Reactions Analysis

The compound is known to form a covalent bond with a unique cysteine (Cys909) residue in JAK3 . This is part of its mechanism as a JAK3 inhibitor.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 584.09 . Other physical and chemical properties are not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Protein Binding : A study synthesized novel derivatives including compounds with a structure similar to the one . These compounds were investigated for their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies, revealing insights into their binding properties (Meng et al., 2012).

  • PET Imaging Agents : Research on similar compounds involved the synthesis of a potential PET (Positron Emission Tomography) imaging agent for neuroinflammation. This highlights the potential of such compounds in medical imaging and diagnosis (Wang et al., 2018).

  • Antiviral Activity : Compounds with similar structures were designed and tested for their anti-TMV (tobacco mosaic virus) activity, suggesting a potential application in antiviral research (Yuan et al., 2011).

  • Cytotoxicity Studies : Another study focused on synthesizing and evaluating the cytotoxicity of compounds with similar structures against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research (Hassan et al., 2014).

  • Parkinson's Disease Research : A compound structurally similar to the one mentioned was synthesized for use as a PET imaging agent in Parkinson's disease. This indicates its potential in neurological disease research (Wang et al., 2017).

  • Anti-Inflammatory and Analgesic Activity : Research was conducted to synthesize and evaluate the anti-inflammatory and analgesic activities of pyrimidine derivatives. This suggests potential applications in developing pain management and anti-inflammatory drugs (Abu‐Hashem & Youssef, 2011).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. For similar compounds, hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) .

Zukünftige Richtungen

The development of selective covalent JAK3 inhibitors, such as this compound, provides a set of useful tools to pharmacologically interrogate JAK3-dependent biology . This could lead to the development of new therapeutic strategies for immune diseases and cancer .

Eigenschaften

IUPAC Name

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTRLTNMFYIYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153230
Record name WZ-4002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide

CAS RN

1213269-23-8
Record name WZ-4002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WZ-4002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WZ-4002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BQ432Z61M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
L Garuti, M Roberti, G Bottegoni - Current medicinal chemistry, 2011 - ingentaconnect.com
Targeting cancer with small molecule irreversible inhibitors of kinases represents an emerging challenge in drug discovery. Irreversible inhibitors bind to kinase active site in a covalent …
Number of citations: 133 www.ingentaconnect.com
B Izar, J Rotow, J Gainor, J Clark, B Chabner - Pharmacological Reviews, 2013 - ASPET
The strategy for discovery and development of new cancer drugs has shifted the field from cytotoxic agents to therapies that selectively target oncogenic drivers. In the last decade, a …
Number of citations: 50 pharmrev.aspetjournals.org
JL Schwartz, A Munaretto, S Bagchi, D Crowe… - Journal of Cancer …, 2014 - scirp.org
Background: Reported are increased risks for malignant transformation in human oral keratinocytes (HOK) from ethyl alcohol (ETOH), tobacco products or human papilloma virus …
Number of citations: 1 www.scirp.org
RK Kancha - 2010 - mediatum.ub.tum.de
Recently several oncogenic mutations were reported in tyrosine kinases in hematological malignancies as well as in solid tumors that can be targeted by kinase inhibitors. The aim of …
Number of citations: 2 mediatum.ub.tum.de

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.